Welcome to the BenchChem Online Store!
molecular formula C8H14O B8740213 3,3-Dimethylhex-5-EN-2-one CAS No. 26118-94-5

3,3-Dimethylhex-5-EN-2-one

Cat. No. B8740213
M. Wt: 126.20 g/mol
InChI Key: AICKKCPBGSMRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04686291

Procedure details

63.6 g (1 mol) of powdered technical grade potassium hydroxide (88% strength) are suspended in 200 ml of toluene, and 10 g of trioctylammonium chloride are added. A mixture of 76.5 g (1 mol) of allyl chloride and 129 g (1.5 mols) of methyl isopropyl ketone is then added dropwise so that the temperature does not exceed 70° C. The mixture is stirred for a further 4 hours at 70° C., and is worked up as in Example 1. 96 g (76% of theory) of 4,4-dimethylhex-1-en-5-one of the abovementioned boiling point are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3](Cl)[CH:4]=[CH2:5].C([C:10]([CH3:12])=[O:11])(C)C.[C:13]1(C)[CH:18]=CC=C[CH:14]=1>[Cl-].C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC>[CH3:3][C:4]([CH3:5])([C:10](=[O:11])[CH3:12])[CH2:18][CH:13]=[CH2:14] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
129 g
Type
reactant
Smiles
C(C)(C)C(=O)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 4 hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added dropwise so that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 70° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CC=C)(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.